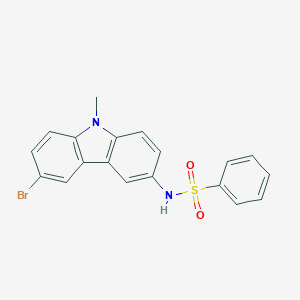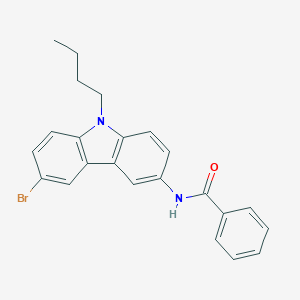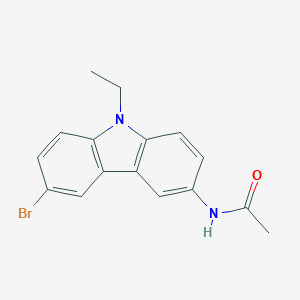
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
作用機序
DCM is thought to exert its effects through the inhibition of certain ion channels and receptors. It has been shown to have a particular affinity for the TRPV1 ion channel, which is involved in the regulation of pain sensation. DCM has also been shown to interact with the GABA receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and receptors, which can lead to changes in cellular signaling pathways. DCM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of using DCM in laboratory experiments is its ability to selectively inhibit certain ion channels and receptors. This can be useful in the study of various cellular signaling pathways and the regulation of pain sensation. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving DCM. One area of interest is the development of more selective DCM analogs that can target specific ion channels and receptors. Another area of interest is the study of the anti-inflammatory effects of DCM and its potential use in the treatment of various inflammatory conditions. Additionally, there is interest in the use of DCM in the study of various neurological conditions, such as chronic pain and epilepsy.
合成法
DCM can be synthesized through a multi-step process involving the reaction of various chemicals. The process typically involves the reaction of 2-chloro-4-nitroaniline with cyclohexylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-methoxybenzenesulfonyl chloride to yield DCM.
科学的研究の応用
DCM has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. DCM has been used in the study of ion channels, protein-protein interactions, and the regulation of cellular signaling pathways.
特性
製品名 |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
分子式 |
C14H19Cl2NO3S |
分子量 |
352.3 g/mol |
IUPAC名 |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-17(10-6-4-3-5-7-10)21(18,19)12-9-8-11(15)13(16)14(12)20-2/h8-10H,3-7H2,1-2H3 |
InChIキー |
OBLVDYLVAMMYJU-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
正規SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![1-(4-bromophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278968.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)


![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![2-(methylamino)-7-[(E)-3-pyridin-3-ylprop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B278985.png)
![2-Hydroxy-3-[3-(2-pyridinyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278986.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)